4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug design Physicochemical properties

Problem: Des-methyl or 5-methyl pyrazole analogs lack the essential pharmacophore for high-affinity GCGR binding. Solution: This 4-methyl carboxylic acid building block delivers the validated scaffold for sub-μM antagonists. - 4-Methyl substitution essential for GCGR IC50 as low as 0.06 μM - LogP 1.24 & TPSA 64.35 Ų optimize oral bioavailability potential - Direct precursor to active amide series for SAR programs

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1876987-56-2
Cat. No. B1383621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
CAS1876987-56-2
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1C(=O)O)C2CCOCC2
InChIInChI=1S/C10H14N2O3/c1-7-6-12(11-9(7)10(13)14)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14)
InChIKeyZTFSDDQACYOPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1876987-56-2): A Differentiated Pyrazole Scaffold for Medicinal Chemistry Procurement


4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1876987-56-2) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class, distinguished by a methyl group at the 4-position and an oxan-4-yl (tetrahydropyran-4-yl) substituent at N1 . The compound has a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol, with a computed topological polar surface area (TPSA) of 64.35 Ų and a calculated LogP of 1.24, indicating balanced polarity suitable for drug-like molecule development . It is commercially available as a versatile small molecule scaffold for research use .

Why 4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Close Analogs


The position of the methyl substituent on the pyrazole ring critically influences both physicochemical properties and biological activity. The 4-methyl regioisomer exhibits a computed LogP of 1.24, which is 0.31 units higher than the des-methyl analog 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (LogP = 0.93) , indicating greater lipophilicity that may enhance membrane permeability. In the broader class of 4-methyl substituted pyrazole derivatives, the 4-methyl group has been demonstrated to be essential for high-affinity glucagon receptor (GCGR) binding, with lead compounds achieving IC50 values as low as 0.06 μM [1]. These findings underscore that simple substitution patterns cannot be interchanged without compromising target potency and drug-like properties.

Quantitative Differentiation Evidence: 4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


4-Methyl Substitution Confers Higher Calculated Lipophilicity vs. Des-Methyl Analog at Constant TPSA

The 4-methyl substitution increases calculated LogP by approximately 0.31 units compared to the des-methyl analog 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (1.24 vs. 0.93), while TPSA remains identical (64.35 Ų) . This indicates enhanced lipophilicity without altering polar surface area, a favorable profile for membrane permeability in drug discovery contexts.

Lipophilicity Drug design Physicochemical properties

Cost Comparison: 4-Methyl Commands a Premium Over 5-Methyl Regioisomer from the Same Vendor

From the same vendor (CymitQuimica/Biosynth), the 4-methyl compound is priced at €305 for 25 mg and €1,142 for 250 mg , whereas the 5-methyl regioisomer is priced at €194 for 25 mg and €770 for 250 mg , representing a 57% and 48% premium, respectively, for the 4-methyl compound.

Procurement Cost efficiency Building blocks

Purity Specification Parity Across Oxan-4-yl Pyrazole-3-Carboxylic Acid Series

The 4-methyl compound is offered at 95% minimum purity by multiple vendors , which is comparable to the 5-methyl analog (95–97%) and the des-methyl analog (95%) , indicating consistent quality standards across the oxan-4-yl pyrazole-3-carboxylic acid series.

Purity Quality control Building blocks

4-Methyl Pyrazole Scaffold Validated in High-Potency GCGR Antagonist Series

A series of 4-methyl substituted pyrazole derivatives were demonstrated to be potent glucagon receptor (GCGR) antagonists, with lead compounds 9q, 9r, 19d, and 19e exhibiting GCGR binding IC50 values of 0.09, 0.06, 0.07, and 0.08 μM, respectively, and corresponding cAMP inhibition IC50 values of 0.22, 0.26, 0.44, and 0.46 μM in cell-based assays [1]. While the free carboxylic acid (target compound) was not directly tested, it serves as the key synthetic precursor to these active amide derivatives, and the 4-methyl substitution pattern is structurally conserved across all active compounds.

Glucagon receptor Type 2 diabetes GPCR antagonists

Optimal Application Scenarios for 4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid Based on Quantitative Evidence


Synthesis of GCGR Antagonist Leads for Type 2 Diabetes Drug Discovery

The 4-methyl substitution pattern is structurally validated in sub-micromolar GCGR antagonists (IC50 as low as 0.06 μM for compound 9r) [1]. This carboxylic acid serves as the direct precursor to the active amide series, making it the essential building block for medicinal chemistry programs targeting glucagon receptor antagonism. The 5-methyl or des-methyl analogs cannot substitute because the 4-methyl group is a conserved pharmacophoric element across all active compounds in the published series [1].

Drug Discovery Campaigns Requiring Balanced Lipophilicity and Polarity

With a computed LogP of 1.24 and TPSA of 64.35 Ų , this compound occupies a favorable physicochemical space for oral bioavailability according to Lipinski and Veber guidelines. The 0.31 LogP unit increase over the des-methyl analog provides enhanced membrane permeability without increasing polar surface area, making it a preferred scaffold for designing cell-permeable probes or lead molecules where passive diffusion is critical.

Structure-Activity Relationship (SAR) Studies Comparing Methyl Regioisomers

The 4-methyl compound, alongside its 5-methyl regioisomer (CAS 1349988-67-5) , provides a matched molecular pair for probing the effect of methyl position on target binding and pharmacokinetic properties. The documented LogP difference (+0.31 vs. des-methyl) and the distinct biological activity profiles of derived amides make this pair valuable for systematic SAR exploration in pyrazole-based drug discovery programs.

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